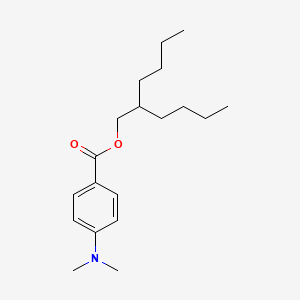
2-Butylhexyl 4-(dimethylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylhexyl 4-(dimethylamino)benzoate typically involves the esterification of 4-(dimethylamino)benzoic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to ensure optimal yield and purity. The final product is then subjected to quality control tests to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Butylhexyl 4-(dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(dimethylamino)benzoic acid.
Reduction: Formation of 2-ethylhexanol and 4-(dimethylamino)benzyl alcohol.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butylhexyl 4-(dimethylamino)benzoate has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2-Butylhexyl 4-(dimethylamino)benzoate involves the absorption of UVB radiation. The compound absorbs UVB photons, which excites its electrons to a higher energy state. This energy is then dissipated as heat, preventing the UV radiation from penetrating the skin and causing damage . The molecular targets include the chromophores in the compound that absorb UV radiation, and the pathways involved are related to the dissipation of absorbed energy as heat .
Comparison with Similar Compounds
Similar Compounds
Oxybenzone: Another UV filter that absorbs both UVA and UVB radiation.
Octocrylene: A UV filter that stabilizes other sunscreen agents and absorbs UVB radiation.
Avobenzone: A UVA filter that provides broad-spectrum protection.
Uniqueness
2-Butylhexyl 4-(dimethylamino)benzoate is unique due to its high UVB absorption efficiency and its ability to be easily incorporated into various sunscreen formulations. Unlike some other UV filters, it is less likely to cause skin irritation and has a favorable safety profile .
Properties
CAS No. |
926935-30-0 |
|---|---|
Molecular Formula |
C19H31NO2 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
2-butylhexyl 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C19H31NO2/c1-5-7-9-16(10-8-6-2)15-22-19(21)17-11-13-18(14-12-17)20(3)4/h11-14,16H,5-10,15H2,1-4H3 |
InChI Key |
XBZDFXDVCOWZNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)COC(=O)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


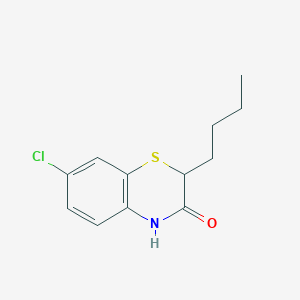
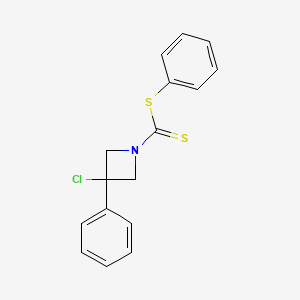

![3-(7-Oxo-2,4,5,7-tetrahydronaphtho[2,1-d][1,2]oxazol-3-yl)propanoic acid](/img/structure/B14184264.png)
![4-[[4-Hydroxy-3,5-bis[(3-hydroxy-5-methylphenyl)methyl]phenyl]methyl]-2,6-bis[(3-hydroxy-5-methylphenyl)methyl]phenol](/img/structure/B14184265.png)
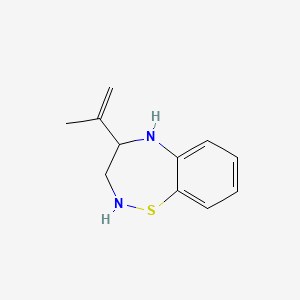
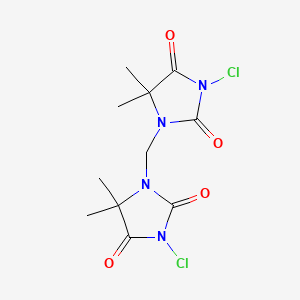
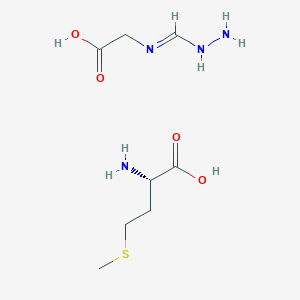
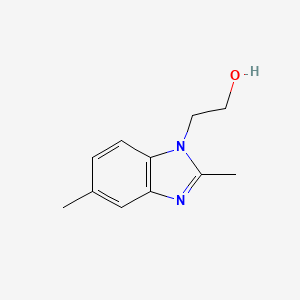
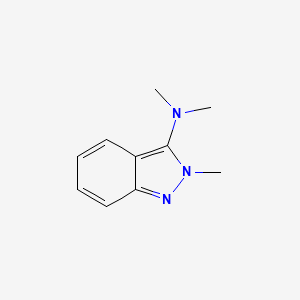
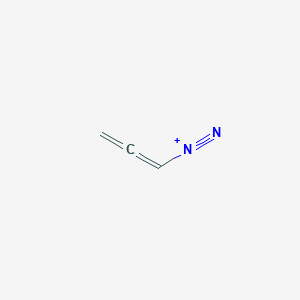
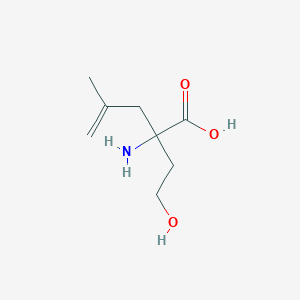
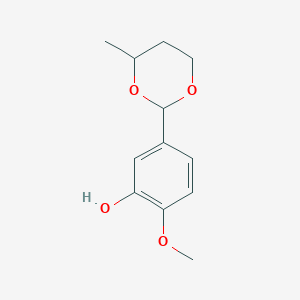
![3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14184314.png)
